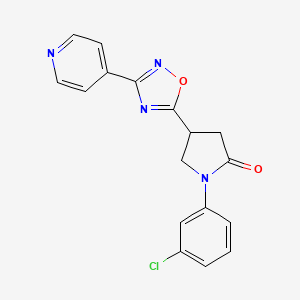![molecular formula C17H15N5O2S B2655039 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903883-45-3](/img/structure/B2655039.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-d]pyrimidin-3(4H)-yl ring, a benzo[d]imidazole ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thieno[2,3-d]pyrimidin-3(4H)-yl ring, followed by the introduction of the ethyl linker, the formation of the benzo[d]imidazole ring, and finally the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidin-3(4H)-yl ring and the benzo[d]imidazole ring are both aromatic, which means they are planar and have a delocalized π electron system . The carboxamide group is polar and can participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance between its polar (carboxamide) and nonpolar (aromatic rings) parts . Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial activities. The reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, for example, resulted in the annulation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (M. Bhuiyan et al., 2006).
Anticancer and Anti-Inflammatory Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 inhibitory activities and displayed significant analgesic and anti-inflammatory activities, suggesting their potential in treating related conditions (A. Abu‐Hashem et al., 2020).
DNA Binding and Gene Expression Control
Pyrrole-imidazole (Py-Im) polyamides capable of binding specifically to DNA sequences in the minor groove were investigated. These compounds can control gene expression and are being explored as potential medicinal agents for treating diseases, including cancer. The study of polyamides containing the N-methylpyrrole-2-carboxamide or pyrrole(H) moiety upon binding to DNA provided insights into their binding preference and specificity, which is crucial for their application in medicinal chemistry (Sameer Chavda et al., 2010).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their molluscicidal properties. These compounds were studied for activity against the intermediate host of schistosomiasis, indicating their potential application in controlling this parasitic disease (K. El-bayouki et al., 1988).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects . If it’s being used for some other purpose, the research directions might be different.
Propriétés
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-21-16-12(4-7-25-16)17(24)22(10)6-5-18-15(23)11-2-3-13-14(8-11)20-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZTBQLGYRPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)


![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)


![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)
